Pyridoxal 3-sulfate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107467-08-3 |
|---|---|
Molecular Formula |
C8H9NO6S |
Molecular Weight |
247.23 g/mol |
IUPAC Name |
[4-formyl-5-(hydroxymethyl)-2-methylpyridin-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C8H9NO6S/c1-5-8(15-16(12,13)14)7(4-11)6(3-10)2-9-5/h2,4,10H,3H2,1H3,(H,12,13,14) |
InChI Key |
XDBPDBYGCCFJLZ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1OS(=O)(=O)O)C=O)CO |
Canonical SMILES |
CC1=NC=C(C(=C1OS(=O)(=O)O)C=O)CO |
Other CAS No. |
107467-08-3 |
Synonyms |
pyridoxal 3-sulfate |
Origin of Product |
United States |
Metabolic Pathways and Biochemical Transformations of Pyridoxal 3 Sulfate
Sulfation as a Vitamin B6 Metabolite Derivatization Mechanism
Sulfation is a biochemical process involving the addition of a sulfate (B86663) group to a molecule. In the context of vitamin B6 metabolism, sulfation of pyridoxal (B1214274) at the 3-hydroxy group leads to the formation of pyridoxal 3-sulfate . This modification can affect the molecule's solubility, stability, and biological activity .
Role of this compound in Species-Specific Vitamin B6 Processing
The metabolic fate of vitamin B6 varies significantly across species. In domestic cats (Felis catus), this compound has been identified as a major urinary metabolite. researchgate.netnih.gov. Unlike humans, where 4-pyridoxic acid is the dominant urinary metabolite of vitamin B6, cats excrete substantial amounts of this compound and pyridoxine (B80251) 3-sulfate researchgate.netnih.gov. Studies in cats have shown that after pyridoxine supplementation, pyridoxine 3-sulfate accounts for approximately 50% and this compound for about 25% of urinary vitamin B6 metabolites researchgate.netnih.gov. At lower pyridoxine intakes, the concentration of this compound in urine can sometimes exceed that of pyridoxine 3-sulfate researchgate.netnih.gov. This species-specific metabolic divergence highlights that sulfation serves as a significant pathway for vitamin B6 processing and excretion in cats, contrasting with the oxidative pathway leading to 4-pyridoxic acid prevalent in humans researchgate.netnih.gov. This difference complicates the direct extrapolation of vitamin B6 metabolism data from animal studies to humans researchgate.netnih.gov.
Comparison of this compound Metabolism with Other B6 Vitamer Conjugates
This compound represents a sulfated conjugate of a vitamin B6 vitamer, specifically pyridoxal. The most well-known and functionally significant conjugate is pyridoxal 5'-phosphate (PLP), where a phosphate (B84403) group is attached at the 5'-position wikipedia.org. This phosphorylation at C5' is crucial for PLP's role as a coenzyme in a vast array of enzymatic reactions, including transamination and decarboxylation wikipedia.orgdrugbank.comnih.govportlandpress.com. In contrast, sulfation at the 3-position, as seen in this compound, appears to reduce metabolic activity and primarily functions as an excretion pathway in species like cats . This structural difference, the position and nature of the conjugate group (sulfate at C3 vs. phosphate at C5'), leads to a significant functional divergence, with the sulfate conjugate being primarily an excretory form rather than an active coenzyme . Another conjugate mentioned is pyridoxine 3-sulfate, also found as a major metabolite in cats, indicating that sulfation at the 3-position is a common metabolic fate for different B6 vitamers in this species researchgate.netnih.gov.
Here is a comparison of this compound with Pyridoxal 5'-phosphate:
| Feature | This compound | Pyridoxal 5'-phosphate (PLP) |
| Conjugating Group | Sulfate at 3-position | Phosphate at 5'-position |
| Primary Role | Excretory metabolite | Active coenzyme wikipedia.org |
| Metabolic Activity | Reduced | High wikipedia.org |
| Occurrence in Cats | Major urinary metabolite | Active form, but 3-sulfate is major excretory product researchgate.net |
| Occurrence in Humans | Minor metabolite (compared to 4-pyridoxic acid) | Primary active form wikipedia.orgqehbpathology.uk |
Investigation of this compound in Amino Acid Metabolic Cycles
While pyridoxal 5'-phosphate (PLP) is the primary form of vitamin B6 involved in amino acid metabolism, the potential roles or interactions of this compound in these pathways have been subject to investigation or theoretical consideration.
Participation in Transamination Reactions: Theoretical Frameworks
Pyridoxal 5'-phosphate (PLP) is an essential coenzyme for transamination reactions, which involve the transfer of an amino group from an amino acid to a ketoacid wikipedia.orgdrugbank.comwikipedia.org. The mechanism involves the formation of a Schiff base intermediate between the amino acid substrate and the aldehyde group of PLP drugbank.comwikipedia.orgwikipedia.orglibretexts.org. The pyridine (B92270) ring of PLP acts as an electron sink, stabilizing carbanionic intermediates formed during the reaction portlandpress.comlibretexts.org.
This compound also possesses an aldehyde group at the 4-position, similar to pyridoxal and PLP . Theoretically, it could potentially form a Schiff base with amino acids. However, the sulfate group at the 3-position, unlike the phosphate group at the 5'-position of PLP, is not known to play a direct catalytic role in stabilizing reaction intermediates or binding to enzymes in the same manner as the phosphate of PLP . The sulfate group's negative charge and position might influence the molecule's interaction with enzymes and its ability to participate in the complex catalytic cycle of transamination. Research indicates that sulfation at C3 reduces metabolic activity compared to phosphorylation at C5' . While theoretical frameworks might explore the possibility of Schiff base formation, the available research primarily highlights PLP's unique role in enzyme-catalyzed transamination due to the specific properties conferred by the 5'-phosphate group and the enzyme active site drugbank.comwikipedia.orgwikipedia.orglibretexts.orgacs.orgmdpi.com. Some studies on non-enzymatic transamination catalyzed by pyridoxal and metal ions suggest that the phosphate group of PLP is dispensable for the basic chemical reaction, but this is in a non-enzymatic context and doesn't replicate the highly efficient and specific enzymatic reactions acs.orgnih.gov.
Role in Cysteine Metabolism and Hydrogen Sulfide (B99878) Production
Hydrogen sulfide (H₂S) is produced endogenously in mammals primarily from cysteine through enzymatic pathways involving pyridoxal 5'-phosphate (PLP)-dependent enzymes like cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CTH), as well as the PLP-independent enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) which acts on 3-mercaptopyruvate generated by PLP-dependent cysteine aminotransferase (CAT) researchgate.netresearchgate.netencyclopedia.pubfrontiersin.org.
While PLP is clearly established as a cofactor in the enzymatic production of H₂S from cysteine, recent studies have also explored non-enzymatic pathways. Research indicates that hydrogen sulfide can be produced non-enzymatically from cysteine, catalyzed by vitamin B6 compounds (like pyridoxal or PLP) and iron under physiological conditions nih.gov. This non-enzymatic process involves the formation of a cysteine-aldimine with the vitamin B6 compound, followed by iron-catalyzed formation of a quinonoid intermediate, thiol group elimination, and hydrolysis to produce pyruvate, ammonia, and H₂S, regenerating the vitamin B6 compound nih.gov. Both PLP and pyridoxal were found to facilitate this non-enzymatic H₂S production, suggesting the phosphate group is dispensable in this specific context nih.gov.
This compound, being a derivative of pyridoxal with an aldehyde group, could theoretically participate in such a non-enzymatic reaction by forming an aldimine with cysteine. However, direct experimental evidence specifically demonstrating the involvement of this compound in either enzymatic or non-enzymatic H₂S production from cysteine is limited in the provided search results. The research on H₂S production from cysteine primarily focuses on the PLP-dependent enzymatic pathways and the non-enzymatic pathway involving pyridoxal or PLP and iron nih.govresearchgate.netresearchgate.netencyclopedia.pubfrontiersin.org. One search result mentions that this compound can catalyze cysteine breakdown without enzymes, bases, or metal ions in a three-step process involving Schiff base formation, ring closure to form a thiazolidine (B150603), and hydrolysis to regenerate this compound and produce H₂S . This suggests a potential enzyme-independent catalytic role for this compound in cysteine breakdown and H₂S production .
Here is a summary of cysteine metabolism pathways related to H₂S production:
| Pathway | Key Enzymes/Catalysts | Vitamin B6 Requirement | Role of this compound |
| Enzymatic (Transsulfuration) | CBS, CTH, CAT, 3-MST researchgate.netresearchgate.netencyclopedia.pubfrontiersin.org | PLP-dependent (CBS, CTH, CAT) researchgate.netresearchgate.netencyclopedia.pubfrontiersin.org | Not directly indicated as a cofactor |
| Non-enzymatic | Iron + Pyridoxal/PLP nih.gov | Pyridoxal or PLP nih.gov | Potential participant based on structure, but direct evidence in search results is limited to pyridoxal/PLP nih.gov. One source suggests enzyme-independent catalysis . |
| Enzyme-Independent | This compound (proposed mechanism) | This compound | Catalytic role proposed |
Neurotransmitter Biosynthesis Pathways and this compound Involvement
Pyridoxal 5'-phosphate (PLP) is a critical cofactor for enzymes involved in the biosynthesis of several key neurotransmitters, including serotonin (B10506), dopamine (B1211576), norepinephrine, and gamma-aminobutyric acid (GABA) drugbank.comnih.govwikipedia.orgdrugbank.comnih.govcdhb.health.nz. These reactions often involve decarboxylation of amino acid precursors, a process for which PLP is essential nih.govwikipedia.orgnih.gov. For example, PLP is a cofactor for aromatic L-amino acid decarboxylase, which converts 5-hydroxytryptophan (B29612) to serotonin and DOPA to dopamine wikipedia.orgcdhb.health.nz. It is also a cofactor for glutamic acid decarboxylase (GAD), which converts glutamate (B1630785) to GABA wikipedia.orgcdhb.health.nz.
While PLP's role in neurotransmitter synthesis is well-established, the involvement of this compound is less clear. One search result broadly mentions that this compound is primarily known for its involvement in amino acid metabolism and neurotransmitter synthesis, stating it is vital for synthesizing neurotransmitters such as serotonin, dopamine, and GABA, and that deficiencies can lead to neurological disorders due to impaired production . However, this source also conflates the functions typically attributed to the active coenzyme PLP with this compound. Another source indicates that pyridoxal 5'-sulfate (a synthetic analog of PLP, distinct from this compound) can inhibit glutamic acid decarboxylase, suggesting that some sulfated vitamin B6 derivatives can interact with enzymes in neurotransmitter pathways, potentially as inhibitors rather than cofactors nih.gov.
Mechanism of this compound in Serotonin Synthesis Investigations
Investigations into the synthesis of serotonin (5-hydroxytryptamine) have extensively characterized the requirement for a vitamin B6 coenzyme. The key enzymatic step in serotonin biosynthesis is the decarboxylation of 5-hydroxytryptophan (5-HTP) catalyzed by aromatic L-amino acid decarboxylase (AADC). This enzyme is strictly dependent on pyridoxal 5'-phosphate (PLP) as a cofactor. PLP facilitates the decarboxylation reaction through the formation of a Schiff base intermediate with the amino group of 5-HTP. The electron-withdrawing nature of the pyridine ring of PLP, along with specific interactions within the enzyme's active site, stabilizes the carbanionic intermediate formed upon decarboxylation, thereby promoting the release of carbon dioxide and the formation of serotonin.
Current research does not provide evidence for a direct coenzymatic role of this compound in the AADC-catalyzed synthesis of serotonin. While PLS is related to pyridoxal through metabolic pathways, its sulfation at the 3-position distinguishes it structurally and functionally from PLP. The sulfate group in PLS is understood to reduce its metabolic activity compared to the phosphorylated form (PLP). Therefore, the mechanism of vitamin B6 involvement in serotonin synthesis, as elucidated by detailed biochemical studies, specifically pertains to the action of PLP as the essential cofactor for AADC.
Dopamine and Gamma-Aminobutyric Acid (GABA) Biosynthesis Research
Similar to serotonin synthesis, the biosynthesis of both dopamine and gamma-aminobutyric acid (GABA) involves key enzymatic steps that are dependent on pyridoxal 5'-phosphate (PLP).
Dopamine is synthesized through the decarboxylation of L-DOPA, a reaction catalyzed by the same enzyme involved in serotonin synthesis, aromatic L-amino acid decarboxylase (AADC). As with its role in serotonin synthesis, PLP is the essential cofactor for AADC in the conversion of L-DOPA to dopamine. The mechanism involves the formation of a Schiff base between L-DOPA and PLP, followed by decarboxylation and subsequent release of dopamine.
GABA, the major inhibitory neurotransmitter in the central nervous system, is synthesized from glutamate by the enzyme glutamate decarboxylase (GAD). GAD is another prominent example of a PLP-dependent enzyme. PLP binds to GAD and facilitates the decarboxylation of glutamate through a Schiff base intermediate, leading to the formation of GABA. Studies on GAD activity have demonstrated its dependence on the presence of PLP.
Research specifically investigating the roles of this compound in the biosynthesis of dopamine and GABA has not demonstrated a direct coenzymatic function for this compound in these pathways. The biochemical mechanisms are well-established to require PLP. The presence of the sulfate group in PLS is understood to reduce its biological activity compared to the phosphorylated PLP. Therefore, while PLS is a related compound within vitamin B6 metabolism, the active role in the biosynthesis of dopamine and GABA is attributed to PLP.
Elucidation of this compound in Heme Synthesis Processes
Heme, a crucial prosthetic group in proteins like hemoglobin and myoglobin, is synthesized through a multi-step pathway. The initial and rate-limiting step in heme biosynthesis involves the condensation of glycine (B1666218) and succinyl-CoA to form 5'-aminolevulinic acid (ALA). This reaction is catalyzed by the enzyme aminolevulinic acid synthase (ALAS). ALAS is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. PLP plays a critical role as a cofactor in this condensation reaction, facilitating the interaction between glycine and succinyl-CoA.
Studies elucidating the mechanism of heme synthesis consistently highlight the requirement for PLP as the coenzyme for ALAS activity. The involvement of vitamin B6 in heme synthesis is specifically linked to the function of PLP in this initial, rate-limiting step.
Enzymatic and Non Enzymatic Interactions of Pyridoxal 3 Sulfate
Enzymatic Recognition and Catalytic Activity Assessments
While PLP is the primary cofactor for a vast array of enzymes involved in amino acid metabolism and neurotransmitter synthesis, PLS exhibits different interactions with PLP-dependent enzyme systems wikipedia.orgnih.govebi.ac.uk. The presence of the sulfate (B86663) group at the 3-position, in contrast to the 5'-phosphate group of PLP, significantly influences its recognition and potential catalytic activity .
Investigation of Steric Hindrance Effects on Pyridoxal (B1214274) 3-Sulfate Reactivity
The sulfation at the C3 position of pyridoxal in PLS is likely to introduce steric hindrance, which can limit its interactions, particularly enzymatic ones . The bulky sulfate group may impede the proper positioning and orientation of PLS within the confined active sites of enzymes, thereby affecting its ability to form the crucial internal or external aldimines characteristic of PLP-catalyzed reactions wikipedia.orglibretexts.org. While pyridoxal's free aldehyde group allows for non-enzymatic reactions, the sulfation at C3 in PLS is thought to sterically hinder such reactivity and limit enzymatic interactions . Studies on PLP-dependent enzymes involved in lincosamide biosynthesis, such as LmbF and CcbF, highlight the critical role of steric factors, particularly from aromatic residues and substrate moieties, in controlling reaction selectivity and substrate binding within the active site nih.govresearchgate.net. Similar steric considerations would apply to the interaction of PLS with these and other PLP-dependent enzymes.
Non-Enzymatic Catalysis Mechanisms Involving Pyridoxal 3-Sulfate
Despite its reduced enzymatic interactions compared to PLP, PLS has been shown to participate in non-enzymatic catalytic processes. Recent studies have revealed that PLS can catalyze the breakdown of cysteine in the absence of enzymes, bases, or metal ions .
Schiff Base Formation and Subsequent Reaction Kinetics
A key step in both enzymatic and non-enzymatic reactions involving pyridoxal derivatives is the formation of a Schiff base (aldimine) with an amino group wikipedia.orglibretexts.org. PLS reacts with cysteine to form a Schiff base . The kinetics of Schiff base formation and hydrolysis have been extensively studied for PLP with various amines, demonstrating that these reactions are influenced by factors such as pH and the nature of the amine mdpi.comrsc.orgnih.govoup.com. While specific kinetic data for Schiff base formation between PLS and various substrates are less widely reported than for PLP, the fundamental chemical principles involving the reaction between the aldehyde group of PLS and an amino group would apply.
Research on the non-enzymatic breakdown of cysteine catalyzed by PLS indicates that Schiff base formation occurs within a few hours . This is followed by further reactions.
Table 1: Non-Enzymatic Cysteine Breakdown Catalyzed by PLS
| Reaction Step | Time (h) | Absorption Peak (nm) |
| Schiff base formation | 2 | 401 |
| Thiazolidine (B150603) formation | 24 | 333 |
| PLS regeneration | 14 | 388 (reappearance) |
Data derived from research findings on PLS-catalyzed cysteine breakdown .
Thiazolidine Intermediate Formation and Hydrolysis Studies
Following Schiff base formation with cysteine, PLS catalyzes the cyclization of the aldimine to form a stable thiazolidine ring . Thiazolidine formation involves the reaction of a cysteine thiol group with the Schiff base carbon. The formation of thiazolidine intermediates is a known reaction involving cysteine and aldehydes or Schiff bases researchgate.net. Studies using UV-Vis spectroscopy have confirmed the formation of the thiazolidine ring, with a characteristic absorption peak at 333 nm observed after 24 hours in the PLS-catalyzed cysteine breakdown .
Subsequently, the thiazolidine undergoes hydrolysis, regenerating PLS and producing hydrogen sulfide (B99878) (H₂S) . The regeneration of PLS, indicated by the reappearance of the absorption peak at 388 nm after 14 hours, underscores its catalytic role in this non-enzymatic process . The C3-C4-C4'=Nα dihedral angle in the thiazolidine intermediate has been determined to be approximately -101.8°, suggesting a perpendicular alignment between the pyridine (B92270) ring and the intermediate .
Inhibitory Potentials of this compound Derivatives on Enzyme Systems
While PLS is primarily viewed as a metabolite, studies have explored the inhibitory potential of pyridoxal derivatives, including sulfated forms, on enzyme systems. Pyridoxal 5'-sulfate, a synthetic analogue of PLP, has been shown to act as a competitive inhibitor of glutamic acid decarboxylase (GAD), an enzyme involved in neurotransmitter synthesis nih.gov. This inhibition was observed even in the presence of PLP, suggesting a direct interaction with the enzyme's active site or an allosteric site that affects activity nih.gov. The chronic administration of pyridoxal 5'-sulfate was also found to reduce PLP concentrations in certain brain regions and decrease hippocampal GAD activity nih.gov. This indicates that sulfated pyridoxal derivatives can interfere with PLP metabolism and enzyme function.
Other studies have investigated the inhibition of PLP-dependent enzymes by various compounds, including other sulfate esters acs.org. While direct studies on the inhibitory potential of this compound on a wide range of enzymes are limited in the provided search results, the observed inhibition by Pyridoxal 5'-sulfate on GAD suggests that the sulfate moiety on a pyridoxal core can confer inhibitory properties on enzyme systems, potentially by mimicking or interfering with the binding of the natural cofactor, PLP.
Exploration of this compound Influence on Alpha-Glucosidase Activity
Research into the influence of this compound on alpha-glucosidase activity is limited in the provided search results, with more focus placed on pyridoxal and other vitamin B6 forms. Pyridoxal, due to its free aldehyde group, has shown inhibitory activity against alpha-glucosidases and glucoamylase. researchgate.net This inhibition is attributed to the electrophilicity of the aldehyde group, which enables non-enzymatic transamination and metal-catalyzed reactions. In contrast, the sulfation at the C3 position in this compound is likely to sterically hinder such reactivity, potentially limiting its enzymatic interactions, including with alpha-glucosidase.
While studies have investigated the alpha-glucosidase inhibitory activity of pyridoxine (B80251), pyridoxal, and pyridoxamine (B1203002), specific detailed research findings on this compound's influence on this enzyme's activity are not prominently featured in the search results. researchgate.net The mechanism of alpha-glucosidase inhibition by related compounds like pyridoxal involves the enzyme catalyzing the cleavage of disaccharides in the small intestine, and inhibitors can retard the uptake of dietary carbohydrates. tci-thaijo.org
Advanced Synthetic Strategies and Biosynthetic Investigations of Pyridoxal 3 Sulfate
Chemical Synthesis Approaches for Pyridoxal (B1214274) 3-Sulfate and Precursors
The chemical synthesis of specific vitamin B6 derivatives, including Pyridoxal 3-sulfate, often involves targeted modifications of existing vitamin B6 forms or their synthetic precursors. While direct detailed synthetic routes specifically for this compound are not extensively documented in general chemical literature, its structure suggests potential synthetic strategies based on known reactions of pyridoxal and related compounds, particularly concerning the introduction of a sulfate (B86663) group at the 3-position. This compound has been identified as a sulfated derivative of pyridoxal, featuring a sulfate group at the 3-position of the pyridine (B92270) ring. This structural characteristic distinguishes it from other vitamin B6 derivatives like pyridoxal 5'-phosphate.
Selective Oxidation Methodologies for Pyridoxal Derivatives
Selective oxidation plays a crucial role in synthesizing various pyridoxal derivatives. The conversion of pyridoxine (B80251) to pyridoxal, for instance, requires the selective oxidation of the hydroxymethyl group at the 4-position to an aldehyde. Methods employing manganese dioxide have been reported for the selective oxidation of pyridoxine hydrochloride to pyridoxal, achieving yields of 77%. google.comtum.de Another approach utilizes hydrogen peroxide as the oxidant in the presence of a ruthenium mixture catalyst for the selective oxidation of pyridoxol to pyridoxal, demonstrating a high yield of 96.66%. google.com Beyond the conversion of pyridoxine to pyridoxal, selective oxidation methodologies are also applied to modify other positions on the pyridoxal scaffold. For example, the oxidation of hydroxymethyl groups to aldehydes in pyridoxal derivatives can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC) under microwave irradiation, with reported yields ranging from 68% to 75%. mdpi.com These selective oxidation techniques highlight the chemical strategies available for tailoring the functional groups on the pyridine core of vitamin B6 compounds, which could potentially be adapted or explored for the synthesis of sulfated derivatives like this compound.
Catalytic Oxidation System Development for Pyridoxal Precursors
The development of catalytic oxidation systems offers efficient routes for synthesizing pyridoxal precursors and related compounds. Various transition metal complexes have been investigated as catalysts for oxidation reactions involving organic molecules, including those with structures related to pyridoxal precursors. For example, molybdenum(VI) and vanadium(IV/V) complexes, some incorporating pyridoxal or related Schiff base ligands, have been explored as catalysts in oxidation processes such as the epoxidation of alkenes and the oxidation of alcohols. researchgate.netnih.govresearchgate.net While these studies demonstrate the potential of catalytic systems in modifying organic substrates structurally related to vitamin B6, specific catalytic oxidation systems for the direct synthesis of this compound or its immediate precursors via targeted sulfation or oxidation-sulfation sequences are not prominently detailed in the surveyed literature. However, the principles and methodologies developed in these catalytic oxidation studies could potentially inform future strategies for the chemical synthesis of this compound.
Biosynthetic Pathways of Related Vitamin B6 Vitamers and Analogues
Understanding the biosynthesis of vitamin B6 vitamers, particularly pyridoxal 5'-phosphate (PLP), provides context for how related analogues might be formed metabolically or how biosynthetic machinery could potentially be engineered to produce modified structures. Vitamin B6 encompasses a group of interconvertible compounds, including pyridoxine, pyridoxamine (B1203002), pyridoxal, and their phosphorylated forms, with PLP being the biologically active coenzyme. wikipedia.orgchilehuevos.clcapes.gov.brvcu.edunih.govportlandpress.comnih.govnih.gov
Investigation of de novo Pyridoxal 5'-Phosphate Biosynthesis Routes
Organisms capable of synthesizing vitamin B6 de novo employ distinct pathways. Two primary de novo biosynthesis routes for PLP have been identified: the deoxyxylulose 5-phosphate (DXP)-dependent pathway and the DXP-independent pathway. nih.govportlandpress.comnih.govresearchgate.netcaister.com
The DXP-dependent pathway, extensively studied in Escherichia coli, involves the condensation of 1-deoxy-D-xylulose 5-phosphate (DXP) and 4-phosphohydroxy-L-threonine (4PHT) to form pyridoxine 5'-phosphate (PNP). nih.govportlandpress.comnih.govresearchgate.netcaister.com This condensation is catalyzed by enzymes such as PdxA and PdxJ. nih.govresearchgate.netcaister.com Subsequently, PNP is converted to the active coenzyme PLP through the oxidation of the 4'-hydroxymethyl group, a reaction catalyzed by pyridoxine 5'-phosphate oxidase (PNP oxidase or PdxH). wikipedia.orgnih.govportlandpress.comnih.govcaister.com
The DXP-independent pathway, found in a variety of organisms including some bacteria, fungi, and plants, utilizes different metabolic precursors. nih.govportlandpress.comnih.govresearchgate.net This route involves intermediates derived from glycolysis and the pentose (B10789219) phosphate (B84403) pathway. portlandpress.comnih.govresearchgate.net Key enzymes in this pathway, often forming a complex known as PLP synthase, are Pdx1 and Pdx2, which catalyze the formation of PLP from a 3-carbon sugar (glyceraldehyde 3-phosphate or dihydroxyacetone phosphate), a pentose-phosphate (ribose 5-phosphate or ribulose 5-phosphate), and glutamine. nih.govnih.govresearchgate.net
These de novo pathways highlight the complex enzymatic machinery involved in constructing the core pyridine ring and introducing the necessary functional groups to form PLP. While this compound is not a direct intermediate in these primary PLP biosynthesis pathways, the study of these routes provides a foundation for understanding the enzymatic capabilities present in organisms that handle vitamin B6 structures.
Salvage Pathway Enzyme Mechanisms in Pyridoxal 5'-Phosphate Formation
In addition to de novo synthesis, organisms, particularly mammals which cannot synthesize vitamin B6 de novo, rely on a salvage pathway to obtain and interconvert vitamin B6 vitamers. chilehuevos.clcapes.gov.brvcu.edunih.govnih.govmdpi.comnih.gov This pathway is essential for converting dietary forms of vitamin B6 into the active coenzyme PLP and for recycling PLP from the degradation of B6-dependent enzymes. chilehuevos.clcapes.gov.brnih.gov
The salvage pathway primarily involves two key enzymes: pyridoxal kinase (PLK) and pyridoxine (pyridoxamine) 5'-phosphate oxidase (PNPOx). chilehuevos.clcapes.gov.brvcu.edunih.govnih.gov PLK is an ATP-dependent enzyme that phosphorylates the 5'-hydroxyl group of pyridoxine, pyridoxamine, and pyridoxal, yielding pyridoxine 5'-phosphate (PNP), pyridoxamine 5'-phosphate (PMP), and pyridoxal 5'-phosphate (PLP), respectively. chilehuevos.clcapes.gov.brvcu.edunih.gov
PNPOx is a flavin mononucleotide (FMN)-dependent enzyme that catalyzes the final step in the conversion of PNP and PMP to PLP. chilehuevos.clcapes.gov.brvcu.edunih.govnih.gov This enzyme oxidizes the 4'-hydroxymethyl group of PNP or the 4'-amino group of PMP to the aldehyde group characteristic of PLP. vcu.edu The mechanism involves the transfer of electrons to FMN, which are then typically transferred to molecular oxygen to produce hydrogen peroxide, regenerating FMN. vcu.edu Studies have characterized the kinetic properties of PNPOx from various sources, including E. coli and humans, noting differences in substrate preferences between species. For instance, E. coli PNPOx shows a greater preference for PNP over PMP compared to the human enzyme. chilehuevos.clnih.gov
Research into the salvage pathway enzymes, including their structural, kinetic, and regulatory features, is ongoing to fully understand vitamin B6 homeostasis. chilehuevos.clcapes.gov.brnih.gov While this compound is not a direct product of these core salvage pathway enzymes, its identification as a metabolite formed by sulfation of pyridoxal at the 3-hydroxy group in certain species like domestic cats suggests the existence of metabolic enzymes capable of such modifications, distinct from the phosphorylation and oxidation steps of the main salvage route. This indicates species-specific metabolic processing of vitamin B6 that can lead to the formation of sulfated analogues.
Biotechnological Production and Engineering of Pyridoxal 5'-Phosphate Analogues
Biotechnological approaches offer promising avenues for the sustainable production of valuable chemical compounds, including vitamin B6 vitamers and potentially their analogues. Significant efforts have been directed towards the biotechnological production of pyridoxal 5'-phosphate (PLP) using engineered microorganisms.
Studies have focused on enhancing PLP production in host organisms, such as Escherichia coli, through metabolic engineering strategies. nih.govresearchgate.netacs.orgresearchgate.net This involves modifying the genetic pathways to increase the flux towards PLP synthesis and optimizing fermentation conditions. Research has demonstrated that constructing recombinant E. coli strains and optimizing parameters like glucose concentration, yeast extract concentration, and pH can lead to significantly increased PLP yields. nih.govresearchgate.net For example, one study reported achieving a PLP concentration of 2.32 g/L in a recombinant E. coli strain in a shake flask culture after optimizing conditions, representing a substantial increase compared to the initial strain. nih.govresearchgate.net
Metabolic engineering efforts have included enhancing both endogenous and heterologous PLP synthesis modules within the host organism. acs.orgresearchgate.net The goal is often to improve the efficiency of the biosynthetic pathways and minimize the diversion of precursors to competing metabolic processes. The application of such engineered strains is relevant not only for the production of PLP itself but also for processes that utilize PLP as a crucial cofactor, such as the biotechnological production of chemicals like cadaverine, where sufficient intracellular PLP levels are essential for the activity of key enzymes. acs.orgresearchgate.net
Microbial Fermentation Strategies for Vitamin B6 Compounds
Microbial fermentation has emerged as a promising alternative to chemical synthesis for the production of various Vitamin B6 vitamers, including pyridoxine, pyridoxal, and pyridoxamine fishersci.be. Several microorganisms, such as certain species of Rhizobium, have demonstrated the capability to produce and accumulate significant amounts of Vitamin B6 in culture broths fishersci.befishersci.cafishersci.se.
The biosynthesis of pyridoxal 5'-phosphate (PLP), the active coenzyme form of Vitamin B6, in microorganisms occurs through different pathways, including the deoxyxylulose 5-phosphate (DXP)-dependent pathway and the DXP-independent pathway wikipedia.orgnih.govuni-freiburg.de. These pathways involve a series of enzymatic reactions converting precursor molecules into the various B6 vitamers, ultimately leading to PLP.
However, research specifically detailing the production of this compound via microbial fermentation strategies is limited. The primary metabolic fate of pyridoxal in many organisms involves its conversion to pyridoxic acid or phosphorylation to PLP thegoodscentscompany.comwikipedia.org. Sulfation at the 3-position, leading to this compound, has been identified as a significant metabolic step in certain species, such as domestic cats, where it serves as a major urinary metabolite of Vitamin B6 fishersci.fi. This suggests that the formation of this compound might be a species-specific metabolic detoxification or excretion mechanism rather than a common biosynthetic route targeted in microbial fermentation for Vitamin B6 production.
While microorganisms are central to the biosynthesis of various Vitamin B6 forms, current literature does not extensively report on the engineering of microbial strains or fermentation processes specifically for the efficient production of this compound. Research in microbial Vitamin B6 production primarily focuses on the commercially relevant vitamers like pyridoxine, pyridoxal, and pyridoxamine, or the active coenzyme PLP fishersci.beimperial.ac.uk.
Optimization of Culture Conditions for Pyridoxal 5'-Phosphate Analogues
The optimization of culture conditions is a critical aspect of microbial fermentation to enhance the yield and purity of target compounds. For Vitamin B6 production, this involves tailoring the culture medium composition, temperature, pH, and aeration to favor the growth of producing microorganisms and the efficiency of their biosynthetic pathways fishersci.be.
Research into the optimization of culture conditions for the production of Vitamin B6 compounds has explored the effects of various carbon and nitrogen sources, inorganic salts, and other nutrients fishersci.befishersci.se. For instance, studies have investigated the impact of specific substrates like pyruvate, D-glyceraldehyde, glycolaldehyde, glycine (B1666218), 1-deoxy-D-threo-pentulose, and 4-hydroxy-L-threonine on Vitamin B6 titers in Rhizobium cultures fishersci.be.
Pyridoxal 5'-phosphate (PLP) is the most studied functional form of Vitamin B6, and research exists on its biosynthesis and the activity of its analogues. Some studies have explored the coenzymatic activity of PLP analogues with modifications at the 5'-position, such as pyridoxal 5'-sulfate, in enzymatic reactions. However, this compound, with its sulfate group at the 3-position of the pyridine ring, is distinct from these 5'-phosphorylated or 5'-sulfated analogues fishersci.fi.
Current scientific literature on the optimization of microbial culture conditions for the production or study of this compound or its specific analogues is limited. The focus of optimizing culture conditions for PLP analogues typically revolves around understanding how structural modifications affect their interaction with enzymes and their biological activity, often in in vitro enzymatic assays rather than large-scale microbial culture optimization for production. While cell culture studies might involve various forms of Vitamin B6 as media components, the specific optimization for producing or studying this compound through microbial culture is not a prominent area of reported research.
Investigative Research Applications of Pyridoxal 3 Sulfate
Pyridoxal (B1214274) 3-Sulfate as a Biomarker in Metabolic Research
The presence and concentration of pyridoxal 3-sulfate in biological samples, particularly urine, are being investigated for their utility as indicators in metabolic research.
Correlation with Vitamin B6 Nutritional Status
Studies suggest a correlation between urinary levels of this compound and dietary intake of vitamin B6. Research indicates that measuring urinary concentrations of this compound can provide insights into an individual's vitamin B6 nutritional status. Elevated urinary levels may be indicative of higher dietary intake or supplementation, while lower levels could suggest a deficiency. This makes this compound a potential biomarker for assessing vitamin B6 status in specific research contexts.
Urinary Excretion Profiling in Comparative Species Studies
This compound has been identified as a major urinary metabolite of vitamin B6 in certain animal species, such as domestic cats. nih.gov Comparative studies have shown that the profile of vitamin B6 metabolites excreted in urine can differ significantly between species. In cats, for instance, this compound and pyridoxine (B80251) 3-sulfate are excreted in substantial amounts after pyridoxine supplementation, unlike the dominance of pyridoxic acid in human urine. nih.gov This species-specific metabolic divergence, where sulfation plays a more prominent role in cats' vitamin B6 metabolism, is crucial for interpreting findings from animal models and understanding the broader aspects of vitamin B6 processing across different organisms. nih.gov Studies in cats have shown that at low pyridoxine intakes, the urinary concentration of this compound can sometimes exceed that of pyridoxine 3-sulfate. nih.gov
Exploration of Antioxidant Capacities and Oxidative Stress Modulation
The potential for this compound to act as an antioxidant and influence oxidative stress is an area of ongoing investigation. Research in this area often draws upon findings related to other vitamin B6 forms.
Mechanisms of Free Radical Scavenging
While direct studies focusing solely on the free radical scavenging mechanisms of this compound are limited in the provided information, research on related vitamin B6 compounds like pyridoxal offers relevant insights. Pyridoxal has been shown to be an effective scavenger of free radicals, including hydroxyl (HO•) and nitrogen dioxide (NO2•) radicals, in aqueous environments. researchgate.netnih.gov Investigations using computational methods have explored various mechanisms by which pyridoxal interacts with radicals, such as formal hydrogen transfer (FHT), proton transfer (PT), single electron transfer (SET), and radical adduct formation (RAF). researchgate.netnih.gov For pyridoxal, SET from its anionic form appears to be a primary mechanism for scavenging certain radicals, while both RAF and SET contribute significantly to the scavenging of highly reactive hydroxyl radicals. researchgate.netnih.gov Given the structural relationship, this compound may participate in similar free radical scavenging activities, although the sulfate (B86663) group's presence could modulate these mechanisms and their efficiency.
Cellular Protection Mechanisms against Oxidative Damage
Studies on other forms of vitamin B6, such as pyridoxine and pyridoxal phosphate (B84403), have demonstrated protective effects against oxidative damage in cellular models. For example, pyridoxine treatment has been shown to ameliorate oxidative stress in cells by reducing reactive oxygen species (ROS) levels and inhibiting lipid peroxidation. cellmolbiol.orgopenbiochemistryjournal.com This protective effect may involve the upregulation of endogenous antioxidant defense systems, such as the Nrf2/HO-1 pathway, and increasing the activity of antioxidant enzymes. cellmolbiol.orgnih.gov Pyridoxamine (B1203002) and pyridoxal phosphate have also been observed to reduce levels of superoxide (B77818) anion and lipid peroxides induced by oxidative agents in endothelial cells. hogrefe.com These findings collectively suggest that vitamin B6 compounds possess antioxidant properties that contribute to cellular protection. While specific research on this compound's cellular protection mechanisms against oxidative damage is not detailed, the observed antioxidant activities of related vitamin B6 forms indicate a potential for this compound to also exert protective effects, warranting further investigation.
Potential Roles in Disease Pathophysiology in Preclinical Models
The broad involvement of vitamin B6 and its metabolites in essential biological processes suggests potential implications in the pathophysiology of various diseases. Preclinical models serve as valuable tools to explore these potential roles.
Research on vitamin B6 and its active form, pyridoxal 5'-phosphate (PLP), highlights their critical roles as coenzymes in numerous metabolic pathways, including amino acid metabolism and neurotransmitter synthesis. wikipedia.orgbmrb.io Dysregulation of these pathways has been implicated in various health conditions. While the search results emphasize the roles of PLP and other vitamin B6 forms in preclinical studies related to conditions like neurological disorders and oxidative stress-related diseases mdpi.com, direct evidence specifically detailing the potential roles of this compound in disease pathophysiology within preclinical models is limited in the provided information. The identification of this compound as a major metabolite in certain animal species, however, underscores the importance of considering species-specific metabolism when utilizing preclinical models to understand the impact of vitamin B6 metabolites on disease processes. nih.gov Further dedicated research is needed to fully elucidate the specific contributions of this compound to disease pathophysiology in relevant preclinical models.
In Silico Investigations of Anticancer Properties
In silico studies have indicated that derivatives of pyridoxal, including potentially this compound, may possess anticancer properties. For example, cobalt(III) complexes derived from pyridoxal have been evaluated for their potential as anticancer agents through their interactions with DNA and other biological targets. These computational findings suggest that this compound could be a candidate for the development of new cancer therapies.
Preclinical Models for Neurological Disorder Research
While pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is known to be vital for synthesizing neurotransmitters such as serotonin (B10506), dopamine (B1211576), and gamma-aminobutyric acid (GABA), and deficiencies can lead to neurological disorders due to impaired neurotransmitter production, the direct role of this compound in preclinical models for neurological disorder research is less extensively documented in the provided search results. wikipedia.org However, given its relationship to pyridoxal and the broader context of vitamin B6 metabolism, further investigation into its potential involvement in neurological pathways in relevant preclinical models could be an area of interest.
Insights into Xenobiotic Metabolism and Detoxification Processes
The metabolic fate of this compound provides valuable insights into how organisms process and eliminate foreign compounds (xenobiotics) and endogenous substances.
Sulfate Conjugation as a Detoxification Pathway
Sulfate conjugation is a significant detoxification pathway in which a sulfate group is added to a molecule, typically increasing its water solubility and facilitating its excretion. The formation of this compound from pyridoxal in species like the domestic cat exemplifies this process. nih.gov This sulfation at the 3-hydroxy group of pyridoxal neutralizes the reactive hydroxyl group, thus aiding in its elimination from the body through urine. This metabolic route underscores the importance of sulfate conjugation in processing vitamin B6 and potentially other compounds with similar structures.
Evolutionary Divergence in Vitamin B6 Metabolic Routes
The metabolic fate of vitamin B6 exhibits evolutionary divergence across species. nih.gov In humans, the primary urinary metabolite of vitamin B6 is 4-pyridoxic acid, formed through the oxidation of pyridoxal. In contrast, domestic cats excrete substantial amounts of sulfated vitamin B6 metabolites, including this compound and pyridoxine 3-sulfate, with this compound sometimes exceeding the concentration of pyridoxine 3-sulfate in urine at certain pyridoxine intakes. nih.gov This difference highlights species-specific strategies for vitamin B6 metabolism and detoxification. nih.gov The dominance of sulfation over oxidation as a major metabolic route for vitamin B6 in cats, compared to the prevalence of oxidation in humans, complicates the direct extrapolation of vitamin B6 metabolic data from animal studies to humans but offers valuable models for studying the factors influencing vitamin B6 metabolism. nih.gov
Here is a table summarizing the urinary excretion of vitamin B6 metabolites in domestic cats based on the provided information:
| Vitamin B6 Metabolite | Approximate % of Urinary Excretion (after pyridoxine supplementation) | Notes |
| Pyridoxine 3-sulfate | ~50% | Major metabolite in cats. nih.gov |
| This compound | ~25% | Major metabolite in cats; concentration can exceed pyridoxine 3-sulfate at low pyridoxine intakes. nih.gov |
| N-methylpyridoxine | ~25% | Another significant metabolite in cats. nih.govresearchgate.net |
| 4-Pyridoxic acid | Very little | Minor urinary metabolite in cats, unlike in humans. nih.govresearchgate.net |
Note: Data is based on studies in domestic cats following pyridoxine supplementation. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What experimental methods are recommended for detecting and quantifying pyridoxal derivatives (e.g., pyridoxal 5′-phosphate [PLP]) in biological samples?
- Methodological Answer : High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is a robust approach for simultaneous analysis of pyridoxal, pyridoxine, and pyridoxamine in complex matrices like serum or tissue homogenates. Fluorescence detection enhances sensitivity for low-abundance vitamers, and validation parameters (e.g., limits of detection ≤0.1 ng/mL) ensure reliability . Parallel factorial analysis (PARAFAC) can also resolve overlapping spectral data in multi-vitamin assays, leveraging pH-dependent absorbance changes (400–650 nm) .
Q. How does pyridoxal 5′-phosphate function as a cofactor in enzymatic pathways, and what assays validate its activity?
- Methodological Answer : PLP-dependent enzymes (e.g., aminotransferases) require kinetic assays using substrates like LL-diaminopimelate. Recombinant enzymes can be purified via nickel-affinity chromatography, and cofactor binding is confirmed by absorbance at 420 nm (indicative of PLP-Schiff base formation). Activity assays should include controls for pyridoxal kinase activity, as impaired phosphorylation (e.g., in hyperphenylalaninemia models) reduces PLP availability and downstream enzyme turnover .
Q. What in vitro models are suitable for studying pyridoxal interactions with homocysteine or glycation agents?
- Methodological Answer : Isolated hepatocytes or erythrocyte lysates are effective for studying PLP displacement by acetaldehyde (a glycation agent). Fluorescence-based Benesi-Hildebrand analysis can determine binding stoichiometry (e.g., 1:2 [PLP:homocysteine]) under physiological pH, distinguishing covalent vs. ionic interactions . For glycation studies, cataract models in rodents treated with pyridoxal or aminoguanidine compare anti-glycation efficacy via motor nerve conduction velocity and cataract progression timelines .
Advanced Research Questions
Q. How can structural biology techniques resolve subtype-specific binding of pyridoxal phosphate derivatives to P2X receptors?
- Methodological Answer : Cryo-EM and mutational analysis identify critical residues (e.g., Lys215/Lys249 in hP2X1) for PLP derivative binding. Subtype specificity is achieved by targeting non-conserved residues in ATP-binding pockets. Rational drug design should incorporate molecular docking simulations and in vitro validation using HEK293 cells expressing chimeric receptors .
Q. What statistical approaches address contradictions in observational studies linking PLP to disease risk (e.g., schizophrenia or coronary heart disease)?
- Methodological Answer : Mendelian randomization (MR) analysis using genetic variants (e.g., rs4654748) as instrumental variables can distinguish causal effects from confounding. For example, while observational studies show decreased serum pyridoxal in schizophrenia (SMD = -0.48, p = 9.8×10⁻²⁴), MR analyses may lack power due to heterogeneity or weak instruments. Sensitivity analyses (e.g., inverse-variance weighting) and meta-regression adjust for pleiotropy .
Q. How do kinetic studies differentiate between PLP synthesis and degradation in metabolic disorders?
- Methodological Answer : Isotopic tracing with [¹⁴C]pyridoxol in hyperphenylalaninemic rat brains reveals impaired PLP turnover via pyridoxal kinase assays and specific radioactivity measurements. Degradation rates are quantified using alkaline phosphatase-treated cytosols, with acetaldehyde displacement assays (7.5–15 mM) demonstrating accelerated hydrolysis of unbound PLP .
Data Contradiction and Synthesis
Q. Why do epidemiological studies report conflicting associations between PLP and cardiovascular outcomes?
- Analysis : The ARIC study found plasma PLP inversely correlated with CHD incidence (RR = 0.28 for highest vs. lowest quintile) after adjusting for folate and homocysteine. However, cross-sectional studies overestimate tHcy as a risk factor due to reverse causation. Stratification by B-vitamin supplementation status and sex-specific analyses (e.g., stronger effects in women) clarify discrepancies .
Q. How can in vitro findings on PLP-glycation inhibition be reconciled with in vivo trial results?
- Analysis : While pyridoxal outperforms aminoguanidine in rodent cataract models, human trials may lack efficacy due to bioavailability differences. Dose-response studies using deuterated pyridoxal or PLP prodrugs improve tissue penetration. Combinatorial approaches with other anti-glycation agents (e.g., carnosine) are recommended .
Methodological Recommendations
- For Structural Studies : Prioritize Cryo-EM over X-ray crystallography for membrane-bound PLP targets (e.g., P2X receptors) to preserve native conformations .
- For Epidemiological Research : Use nested case-cohort designs to minimize confounding and integrate metabolomics (e.g., tHcy/PLP ratios) with GWAS data .
- For Enzyme Kinetics : Employ stopped-flow spectroscopy to capture transient intermediates in PLP-dependent reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
